
(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis of (E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one is not described in the provided papers, similar compounds have been synthesized through various organic chemistry techniques. For instance, the synthesis of quinoxaline derivatives often involves the formation of an alpha,beta-unsaturated group, which is a characteristic feature of these molecules. The paper on antitubercular agents describes a series of quinoxaline derivatives with modifications on the benzylidene aryl ring, which could be analogous to the synthesis of the isopropylstyryl group in the compound of interest .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a quinoxaline core, which is a bicyclic system containing nitrogen atoms at the 1 and 4 positions. The presence of substituents on the aromatic rings can significantly affect the electronic properties of the molecule, as indicated by the negative correlations between the IC(50) values and the sigma and pi constants of the substituents in the benzylidene aryl ring of the studied compounds . The isopropylstyryl group in the compound of interest would contribute to the overall electronic distribution and potentially the bioactivity of the molecule.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, particularly at the reactive alpha,beta-unsaturated carbonyl group. This group can participate in nucleophilic addition reactions, which could be a key step in the synthesis or further functionalization of the compound. The antitubercular quinoxaline derivatives mentioned in the first paper likely undergo biochemical reactions within the biological environment, such as interactions with enzymes or receptors, which could be similar to the reactions that this compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms typically results in compounds with significant stability and potential for planarity, which can affect their ability to interact with biological targets. The antitubercular activity of the compounds in the first paper suggests that these molecules can penetrate bacterial cell walls and exert their effects, which could be a property shared by the compound of interest. Additionally, the fluorescence characteristics of the E, E and E, Z isomers of the pyrrole derivatives in the second paper indicate that the configuration of the double bonds can have a profound impact on the physical properties, such as fluorescence efficiency and lifetime .
Aplicaciones Científicas De Investigación
Antioxidant and Pharmacological Activities
Compounds with quinoxaline structures, similar to "(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one", are often studied for their antioxidant and pharmacological activities. For example, Chlorogenic Acid (CGA), a phenolic compound, has demonstrated a range of therapeutic roles including antioxidant activity, cardioprotective, neuroprotective, and anti-obesity effects among others (Naveed et al., 2018). Although CGA is structurally distinct from quinoxalin-2(1H)-one derivatives, the interest in such compounds typically revolves around their potential health benefits and mechanisms of action, including modulation of lipid metabolism and glucose levels.
Anticancer Properties
Isoquinoline derivatives, closely related to quinoxaline compounds, have been investigated for their therapeutic potential, including anticancer activities. Tetrahydroisoquinolines, for instance, have shown promising results in drug discovery for cancer treatment (Singh & Shah, 2017). The research into similar compounds like "this compound" could focus on their ability to modulate signaling pathways involved in cancer cell growth and survival.
Molecular Mechanisms and Therapeutic Potential
Further exploration into the molecular mechanisms and therapeutic potential of compounds with specific structures can lead to the development of new drugs with improved efficacy and safety profiles. Thymoquinone, another natural compound, has been extensively studied for its pharmacological properties, demonstrating potent antioxidant, anti-inflammatory, and antineoplastic effects (Goyal et al., 2017). Research into "this compound" and similar compounds could similarly uncover multifaceted biological activities beneficial for various therapeutic applications.
Propiedades
IUPAC Name |
1-methyl-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)16-11-8-15(9-12-16)10-13-18-20(23)22(3)19-7-5-4-6-17(19)21-18/h4-14H,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMRDCDDYFAGRZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

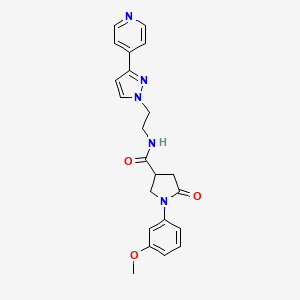
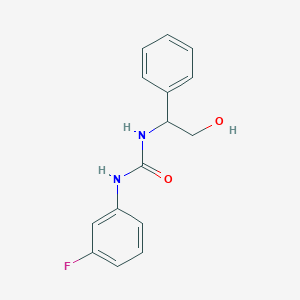
![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)
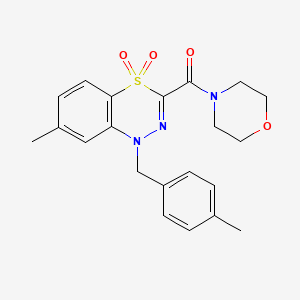

![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)
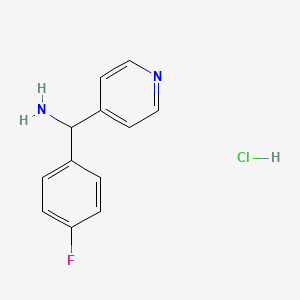
![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)
![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)
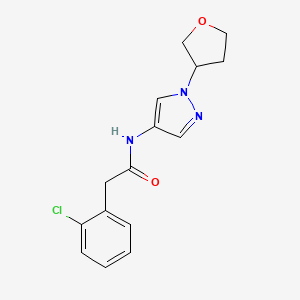
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)
![[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3016794.png)